Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-5-28-18(26)15-13-10-29-16(22-19(27)20(2,3)4)14(13)17(25)24(23-15)12-8-6-11(21)7-9-12/h6-10H,5H2,1-4H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFEZCBDJNADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a thieno[3,4-d]pyridazine core, which is known for various pharmacological properties. The presence of the fluorophenyl and pivalamido groups enhances its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that these compounds could inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar thieno derivatives have been documented to possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar scaffolds have been reported to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a potential for treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could modulate receptors related to inflammation and immune response.
- Signal Transduction Pathways : It likely affects various signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Preparation Methods
Pfitzinger-Type Cyclocondensation
Adapting methodologies from quinoline synthesis, the pyridazine ring is formed via condensation of an α-keto ester with a 3-aminothiophene derivative. For example:
- α-Keto ester preparation : Ethyl 2-oxo-2-(5-amino-2-(trifluoromethyl)pyridin-4-yl)acetate is synthesized via directed ortho-lithiation of a pivalamido-protected aminopyridine, followed by quenching with diethyl oxalate.
- Cyclization : Heating the α-keto ester with 3-amino-4-fluorophenylthiophene in acetic acid yields the dihydrothienopyridazine scaffold. This step mirrors the Pfitzinger reaction’s ability to form heterocyclic cores under acidic conditions.
Optimization Insight : Microwave irradiation (150 W, 120°C) reduces reaction time from 6–7 hours to 5–8 minutes while improving yields to >90%.
Functionalization of the Core
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is installed via Suzuki-Miyaura coupling using:
Installation of the Pivalamido Group
- Amine precursor : Nitration of the pyridazine core at position 5, followed by reduction with H₂/Pd-C, yields a primary amine.
- Acylation : Treatment with pivaloyl chloride in dichloromethane (DCM) with triethylamine (TEA) base affords the pivalamido derivative.
Key Data :
Esterification and Final Assembly
Ethyl Carboxylate Formation
The ethyl ester at position 1 is introduced via:
- Hydrolysis : The intermediate carboxylic acid is generated using LiOH in THF/H₂O.
- Esterification : TMS-diazomethane in methanol selectively methylates the acid, but ethyl esterification requires cesium carbonate and ethyl iodide.
Alternative Route : Direct use of ethyl chlorooxalate during cyclocondensation avoids post-functionalization.
Reaction Optimization and Challenges
Regioselectivity in Cyclocondensation
Stability of Intermediates
- α-Keto esters are prone to decarboxylation. Stabilization is achieved using OBO esters or low-temperature lithiation.
Analytical Characterization
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.69–7.57 (m, 4H, Ar-H), 2.32 (s, 3H, CH₃) | |
| ¹³C NMR | 183.9 (C=O), 166.6 (COOEt), 28.1 (CH₃) | |
| MS (EI) | m/z 459 [M+H]⁺ |
Purity and Yield
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 92% | 98.5% |
| Suzuki Coupling | 85% | 97.2% |
| Pivalamidation | 88% | 99.1% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Pfitzinger Cyclization | High regioselectivity, scalable | Requires acidic conditions |
| Microwave-Assisted | Rapid (5–8 min), high yield | Specialized equipment needed |
| Ugi Multicomponent | Convergent, fewer steps | Limited substrate compatibility |
Q & A
Q. What are the key considerations for optimizing synthetic routes for this compound?
The synthesis involves multi-step reactions, including cyclization of the thieno[3,4-d]pyridazine core and subsequent functionalization. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency for cyclization steps .
- Catalysts : Acidic conditions (e.g., acetic acid) or microwave-assisted heating (e.g., 150°C for 10 min) enhance yields in amidation and cyclization .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) is standard for isolating intermediates . Table 1 : Example reaction conditions for analogous compounds:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Core cyclization | Ethanol, reflux, 12 h | 55–75% | |
| Amide coupling | DCM, EDC/HOBt, RT, 24 h | 60–80% |
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : and NMR confirm regiochemistry of substituents (e.g., fluorophenyl at position 3, pivalamido at position 5) .
- HRMS : Validates molecular formula (e.g., CHFNOS) and detects isotopic patterns for bromine/chlorine analogs .
- IR : Identifies carbonyl stretches (1650–1750 cm) and NH/OH vibrations (3200–3400 cm) .
Q. How to perform preliminary biological screening for this compound?
- In vitro assays : Use cell lines (e.g., A549, HeLa) for cytotoxicity profiling (IC values via MTT assay) .
- Target identification : Molecular docking against adenosine A receptors or tau fibrils to predict binding modes .
- Dose-response : Test concentrations from 1 nM to 100 µM to establish potency thresholds .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Variable substituents : Modify the pivalamido group (e.g., replace with cyclohexylacetamido or nitrobenzamido) to assess steric/electronic effects on bioactivity .
- Core modifications : Introduce methyl/ethyl groups to the pyridazine ring to evaluate conformational stability . Table 2 : SAR trends in analogous compounds:
| Substituent (Position 5) | Activity (IC, µM) | Target |
|---|---|---|
| Pivalamido | 0.5–2.0 | Tau aggregation |
| 4-Bromobenzamido | 5–10 | Hedgehog pathway |
| 3-Methoxybenzamido | >50 | Adenosine A |
Q. How to resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to identify bioavailability limitations .
- Metabolite analysis : Use hepatic microsomes to detect rapid degradation (e.g., ester hydrolysis) that reduces in vivo activity .
- Species-specific differences : Compare murine vs. human cytochrome P450 isoforms to explain metabolic discrepancies .
Q. What advanced methods validate 3D conformation and target binding?
- X-ray crystallography : Co-crystallize with human tau fibrils or A receptors to resolve binding interactions (requires 1.8–2.5 Å resolution) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for adenosine receptor subtypes .
- Cryo-EM : Map compound interactions with large protein aggregates (e.g., tau filaments) at near-atomic resolution .
Q. How to mitigate off-target effects in functional assays?
- Counter-screening : Test against panels of 50+ kinases/GPCRs to identify promiscuous binding .
- Proteome profiling : Use affinity pulldown/MS to detect non-specific protein interactions .
- Allosteric modulation : Design derivatives that stabilize inactive receptor conformations (e.g., adenosine A antagonists) to enhance selectivity .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results across cell lines: How to interpret?
- Cell-specific factors : Check expression levels of efflux pumps (e.g., P-gp) that reduce intracellular drug accumulation .
- Assay conditions : Standardize incubation times (48–72 h) and serum content (5–10% FBS) to minimize variability .
- Apoptosis vs. necrosis : Use Annexin V/PI staining to confirm mechanistic consistency .
Q. Discrepancies in enzymatic inhibition assays: What causes them?
- Enzyme source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications .
- Redox interference : Thienopyridazines may act as redox cyclers, generating false positives in colorimetric assays . Validate via HPLC-based activity assays.
Methodological Recommendations
- Synthetic protocols : Prioritize microwave-assisted reactions to reduce reaction times (e.g., 10 min vs. 24 h) .
- Data validation : Replicate key findings in ≥3 independent experiments with blinded analysis to reduce bias .
- Computational tools : Use Schrödinger Suite or AutoDock Vina for docking studies, cross-validated with MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
